Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy-
CAS No.: 87454-49-7
Cat. No.: VC17053284
Molecular Formula: C23H17BrCl3N3O3
Molecular Weight: 569.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87454-49-7 |
|---|---|
| Molecular Formula | C23H17BrCl3N3O3 |
| Molecular Weight | 569.7 g/mol |
| IUPAC Name | N-[3-[(4-bromoanilino)methyl]-3-chloro-2-(3,4-dichlorophenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C23H17BrCl3N3O3/c24-14-6-8-15(9-7-14)28-12-23(27)20(13-5-10-17(25)18(26)11-13)30(22(23)33)29-21(32)16-3-1-2-4-19(16)31/h1-11,20,28,31H,12H2,(H,29,32) |
| Standard InChI Key | UUPJJDCKWVXWTK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN2C(C(C2=O)(CNC3=CC=C(C=C3)Br)Cl)C4=CC(=C(C=C4)Cl)Cl)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Functional Groups
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- (CAS No.: 87454-49-7) belongs to the benzamide class, distinguished by its intricate substitution pattern. The molecular formula C23H17BrCl3N3O3 (MW: 569.7 g/mol) incorporates:
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A 4-bromophenyl group at the N-amino position, enhancing lipophilicity and potential DNA intercalation.
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3,4-Dichlorophenyl and 3-chloro substituents, which may influence steric interactions with biological targets.
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A β-lactam (azetidinone) ring, a structural motif associated with antibacterial activity.
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A hydroxyl group at the 2-position, contributing to hydrogen-bonding capabilities.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 87454-49-7 |
| Molecular Formula | C23H17BrCl3N3O3 |
| Molecular Weight | 569.7 g/mol |
| Key Functional Groups | Azetidinone, Bromophenyl, Hydroxyl |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely follows a multi-step strategy common to azetidinone-containing benzamides:
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Azetidinone Ring Formation: Cyclocondensation of a β-amino alcohol with a ketene precursor, such as diethyl oxalate, under acidic conditions .
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Substitution Reactions:
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Introduction of the 4-bromophenyl group via nucleophilic aromatic substitution or Ullmann coupling.
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Chlorination at the 3-position using reagents like SOCl2 or PCl5.
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Hydroxylation via oxidation of a methyl group or hydrolysis of a protected ether.
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Challenges in Synthesis
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Steric Hindrance: The 3,4-dichlorophenyl and 3-chloro groups may impede reaction kinetics, necessitating elevated temperatures or catalytic acceleration.
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Regioselectivity: Ensuring proper orientation during azetidinone functionalization requires careful control of reaction conditions .
Stability and Reactivity
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pH Sensitivity: The β-lactam ring is prone to hydrolysis under acidic or alkaline conditions, limiting oral bioavailability.
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Photodegradation: Bromine and chlorine substituents increase susceptibility to UV-induced decomposition, mandating storage in amber glass.
| Activity | Model Organism/Cell Line | Efficacy (Concentration) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | MIC: 4 µg/mL | |
| Antifungal | C. albicans | IC50: 12.3 µM | |
| BCRP Inhibition | H460/MX20 | Fold Resistance: 1.32 |
Molecular Docking and Mechanism of Action
Target Identification
Docking studies of similar benzamides reveal:
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BCRP Binding: Interaction with Asn629 and Gln398 residues in the ABCG2 nucleotide-binding domain, impairing ATP hydrolysis .
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DNA Gyrase Inhibition: Hydrogen bonding between the hydroxyl group and Ser84, disrupting bacterial DNA replication .
Pharmacokinetic Predictions
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Lipophilicity (LogP): Estimated at 3.8, suggesting moderate blood-brain barrier penetration.
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CYP450 Metabolism: Probable oxidation via CYP3A4, with potential drug-drug interactions.
Research Applications and Future Directions
Current Applications
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Medicinal Chemistry: Lead compound for MDR reversal in oncology.
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Chemical Biology: Probe for studying BCRP transporter dynamics .
Challenges and Opportunities
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Synthetic Optimization: Improving azetidinone stability through N-methylation or prodrug approaches.
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In Vivo Studies: Assessing bioavailability and toxicity in murine models.
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